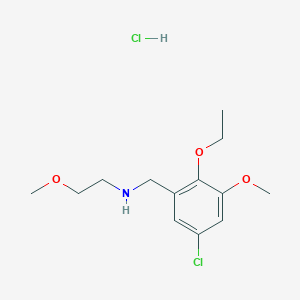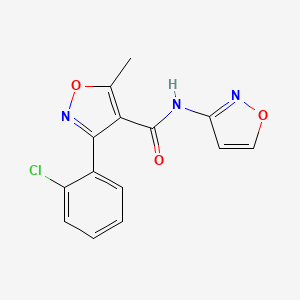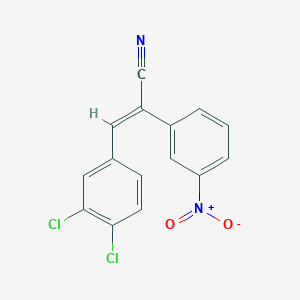![molecular formula C19H26ClNO3 B4605045 N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride](/img/structure/B4605045.png)
N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
概要
説明
- Starting material: 3,4-diethoxyphenylmethanol
- Reagent: 4-methoxybenzyl chloride
- Reaction condition: Base (e.g., potassium carbonate) in acetonitrile
Step 4: Formation of N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine
- Starting material: Intermediate from Step 3
- Reagent: Ammonia or primary amine
- Reaction condition: Reflux
Step 5: Formation of hydrochloride salt
- Starting material: N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine
- Reagent: Hydrochloric acid (HCl)
- Reaction condition: Aqueous solution
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-diethoxybenzaldehyde, which is then subjected to a series of reactions to introduce the methoxyphenyl group and the amine functionality. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
-
Step 1: Preparation of 3,4-diethoxybenzaldehyde
- Starting material: 3,4-diethoxybenzene
- Reagent: Chromium trioxide (CrO3) in acetic acid
- Reaction condition: Reflux
-
Step 2: Formation of 3,4-diethoxyphenylmethanol
- Starting material: 3,4-diethoxybenzaldehyde
- Reagent: Sodium borohydride (NaBH4)
- Reaction condition: Room temperature
化学反応の分析
Types of Reactions
N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes.
- Reagent: Potassium permanganate (KMnO4)
- Condition: Acidic or basic medium
-
Reduction: : The compound can be reduced to form corresponding alcohols or amines.
- Reagent: Lithium aluminum hydride (LiAlH4)
- Condition: Anhydrous ether
-
Substitution: : The compound can undergo nucleophilic substitution reactions.
- Reagent: Halogenating agents (e.g., bromine, chlorine)
- Condition: Solvent such as dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 3,4-diethoxybenzaldehyde, while reduction with lithium aluminum hydride can produce 3,4-diethoxyphenylmethanol.
科学的研究の応用
N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but lacks the diethoxy groups.
4-Methoxyphenylmethanamine: Similar structure but lacks the diethoxy and methoxy groups.
Uniqueness
N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride is unique due to the presence of both diethoxy and methoxy functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3.ClH/c1-4-22-18-11-8-16(12-19(18)23-5-2)14-20-13-15-6-9-17(21-3)10-7-15;/h6-12,20H,4-5,13-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMJYWHHQWATQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)OC)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B4604976.png)
![N~3~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE](/img/structure/B4604990.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4604992.png)
![ethyl 4-[({2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4604993.png)
![4-({[(4-fluorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4604996.png)
![N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)PYRIDINE-3-CARBOXAMIDE](/img/structure/B4605008.png)
![3-[3-(2-naphthyloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4605014.png)
![N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide](/img/structure/B4605020.png)



![6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4605061.png)
